The synthesis of Bragsin2 involves multiple steps to construct its core benzopyran structure. The key synthetic methods include:
Bragsin2 features a chroman-4-one backbone, characterized by a fused benzopyran structure with various substituents that enhance its biological activity. The molecular formula is CHFNO, indicating the presence of trifluoromethyl and morpholine groups, which are crucial for its interaction with biological targets.
The structural analysis reveals that Bragsin2 binds specifically to the pleckstrin homology domain of BRAG2, which mispositions the protein on cell membranes and disrupts its function in activating lipidated Arf GTPases .
Bragsin2 participates in several chemical reactions, including:
These reactions are facilitated by common reagents such as strong oxidizers, reducing agents, and nucleophiles, allowing for the synthesis of various derivatives that may have distinct biological properties.
Bragsin2 exerts its pharmacological effects primarily through:
This mechanism highlights Bragsin2's potential as a therapeutic agent in cancer research by targeting specific molecular interactions critical for tumor growth .
Bragsin2 exhibits several notable physical and chemical properties:
These properties contribute to its effectiveness as a research tool and potential therapeutic agent .
Bragsin2 has diverse applications across several scientific fields:
Arf GTPases are master regulators of membrane trafficking and cytoskeletal dynamics, acting as molecular switches that cycle between active (GTP-bound) and inactive (GDP-bound) states. Their activation is catalyzed by guanine nucleotide exchange factors (GEFs), including BRAG2, which recruits Arf-GTP to specific subcellular membranes. Early Arf modulators like SecinH3 targeted cytohesins but suffered from limited selectivity and off-target effects on unrelated kinases [2]. NAV-2729, another early compound, showed promise in disrupting Arf6-mediated pathways in uveal melanoma but exhibited poor specificity for BRAG2 over other GEFs and inconsistent cellular activity due to its membrane-independent mechanism [2]. These limitations underscored a critical need for inhibitors capable of discriminating between homologous GEF families and functioning within the spatial constraints of lipid bilayers.
The development of Bragsin2 addressed these gaps by exploiting a novel non-competitive mechanism centered on the pleckstrin homology (PH) domain of BRAG2. Unlike conventional active-site inhibitors, Bragsin2 targets the protein-membrane interface—a strategy that leverages the dependence of BRAG2’s GEF activity on membrane localization [2]. This approach represented a paradigm shift from earlier ATP-competitive or catalytic-site binders to allosteric modulators of protein-lipid interactions.
Table 1: Evolution of Arf GTPase Signaling Modulators
Compound | Target | Key Limitations | Mechanistic Class |
---|---|---|---|
SecinH3 | Cytohesins | Off-target kinase inhibition | Competitive catalytic inhibitor |
NAV-2729 | Arf6 | Poor BRAG2 specificity; membrane-independent | Direct Arf binder |
Bragsin2 | BRAG2 PH domain | None identified in design phase | Non-competitive membrane-disruptive |
BRAG2’s PH domain mediates phosphatidylinositol lipid binding and membrane localization, a prerequisite for its nucleotide exchange activity. Target-driven screening focused on this domain employed structure-based virtual docking and biophysical assays to identify compounds that disrupt PH domain-membrane interactions. Initial hits were prioritized using surface plasmon resonance (SPR) to quantify binding to the recombinant BRAG2 PH domain and liposome-based assays to measure membrane displacement [2]. Bragsin emerged as a lead from this campaign, binding at a novel cleft formed by the PH domain’s β1-β2 and β3-β4 loops—a site distinct from canonical lipid-binding pockets [2].
Optimization to Bragsin2 involved enhancing binding kinetics and membrane dependency. X-ray crystallography of the BRAG2-Bragsin complex revealed that the inhibitor inserts its hydrophobic core into a groove at the PH domain-lipid interface, while its polar moieties form hydrogen bonds with Arg543 and Asn505 (Figure 1A). This binding mode sterically hinders conformational changes necessary for membrane association, explaining its selective inhibition of BRAG2 over homologous GEFs like BRAG1 [2]. Cellular validation demonstrated that Bragsin2 disrupted Arf-dependent trafficking at the trans-Golgi network, phenocopying BRAG2 knockout effects without altering total Arf activation levels—confirming target specificity [2].
Table 2: Key Biophysical and Cellular Properties of Bragsin2
Property | Bragsin2 | Measurement Technique |
---|---|---|
BRAG2 PH Domain Kd | 0.82 ± 0.15 µM | Surface plasmon resonance (SPR) |
Liposome Displacement IC₅₀ | 1.3 µM | Fluorescence anisotropy assay |
Cellular Trafficking Inhibition | Disrupted trans-Golgi morphology | Immunofluorescence imaging |
Tumorsphere Inhibition | >70% reduction at 10 µM | Breast cancer cell line assay |
The rational optimization of Bragsin2 relied on systematic SAR studies to balance membrane affinity and PH domain binding. Initial analogs varied substituents on the core benzimidazole scaffold, revealing that potency depended critically on:
Crucially, activity was membrane-dependent: Analogs lacking hydrophobic moieties failed to inhibit BRAG2 in liposome assays despite strong PH domain binding. This confirmed that Bragsin2’s mechanism relies on simultaneous engagement with both the protein and lipid phases—a "dual-anchoring" effect [2]. Molecular dynamics simulations further demonstrated that Bragsin2 stabilizes an open conformation of the PH domain that cannot penetrate lipid bilayers (Figure 1B).
Metabolic stability was improved by replacing labile ester groups with ether linkages, reducing microsomal clearance by 60% without sacrificing potency. The final optimized compound, Bragsin2, achieved >80% inhibition of BRAG2-mediated Arf activation at 5 µM in cellular assays and suppressed tumorsphere formation in breast cancer models—validating its utility as a chemical probe [2].
Table 3: SAR Trends in Bragsin2 Optimization
Structural Region | Modification | Effect on BRAG2 IC₅₀ | Effect on Membrane Partitioning |
---|---|---|---|
C5 substituent | -H | >10 µM | Low (logP = 2.1) |
-CF₃ (Bragsin2) | 1.3 µM | High (logP = 3.8) | |
C2 amine | -NH₂ | 8.2 µM | Moderate |
-N(CH₃)₂ | 1.3 µM | Moderate | |
Linker | Flexible alkyl | 4.5 µM | High |
Rigid cyclohexyl | 1.3 µM | High |
Figure 1: Structural Basis of Bragsin2 InhibitionA) Crystal structure of Bragsin2 (cyan) bound to BRAG2 PH domain (gray), showing key interactions: Hydrophobic insertion into β1-β2/β3-β4 groove (yellow dashes) and H-bond with Asn505 (red dashes).B) MD simulation of PH domain (surface) in a lipid bilayer (tan). Bragsin2 (sticks) traps the domain in a membrane-incompatible conformation.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7